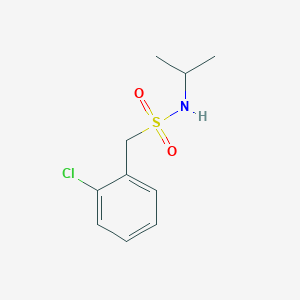

1-(2-chlorophenyl)-N-isopropylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-chlorophenyl)-N-isopropylmethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group attached to two carbon atoms . They are widely used in medicine for their antibacterial properties .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions involving a suitable amine and a sulfonyl chloride .Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that “this compound” would undergo depend on the reaction conditions and reagents used.Scientific Research Applications

Crystallization and Biological Activities

Research into the structural characterization of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including compounds similar to 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide, has shown that positional isomers of this chemical exhibit different crystalline structures due to varying intra- and intermolecular hydrogen-bond interactions. These structures have implications for their biological activities, particularly in the development of anticonvulsant drugs for treating epilepsy (Köktaş Koca et al., 2015).

Antiviral Activity

A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a core structure with this compound, identified compounds with significant anti-tobacco mosaic virus activity. This suggests a potential application of similar compounds in antiviral research (Chen et al., 2010).

Medicinal Applications

The carbamoylsulfonamide derivatives, including those structurally related to this compound, have been identified for their potential in medicinal applications due to extensive intra- and intermolecular hydrogen bonds that stabilize their structures (Siddiqui et al., 2008).

Fuel Cell Applications

Research into new locally and densely sulfonated poly(ether sulfone)s, which could be synthesized using methods related to the production of this compound, has shown promise for fuel cell applications. The study focused on the synthesis of polymers with efficient proton conduction, which is crucial for fuel cell performance (Matsumoto et al., 2009).

Carbonic Anhydrase Inhibitors

Another significant area of research involves the development of arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides as carbonic anhydrase inhibitors. These compounds, which include structures similar to this compound, have shown potent inhibition against several carbonic anhydrase isozymes, suggesting potential applications in medical and diagnostic tools (Scozzafava & Supuran, 1999).

Mechanism of Action

Safety and Hazards

Future Directions

Research into sulfonamides and their derivatives continues to be an active area of study, with potential applications in medicine, agriculture, and other fields . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential uses .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-propan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZGQRSYUNONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide](/img/structure/B2764744.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2764746.png)

![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)

![6-[[1-(3-chlorophenyl)-5-methyl-5,6-dihydro-4H-pyrimidin-2-yl]amino]-3-ethyl-1-methylpyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)